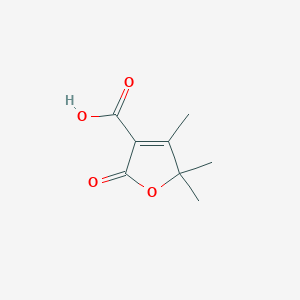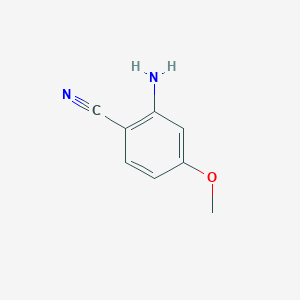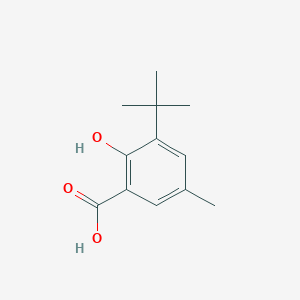
3-Tert-butyl-2-hydroxy-5-methylbenzoic acid
Descripción general
Descripción
3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is a chemical compound with the linear formula C12H16O3 . It is a unique chemical that is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid is represented by the linear formula C12H16O3 . This indicates that the molecule is composed of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Metabolism Studies
3-Tert-butyl-2-hydroxy-5-methylbenzoic acid, a metabolite of BHT (butylated hydroxytoluene), has been extensively studied for its metabolic pathways in both rats and humans. In rats, it appears as a major metabolite in urine and bile, playing a significant role in enterohepatic circulation (Daniel, Gage, & Jones, 1968).
Synthetic Chemistry
This compound has been synthesized through various chemical processes. For instance, Lai Yi (2003) reported synthesizing 3,5-Di-tert-butyl-4-hydroxybenzoic acid with a significant overall yield, illustrating the feasibility of synthetic production of this compound for research purposes (Yi, 2003).
Antioxidant Research
Studies on the antioxidant properties of derivatives of 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid have been conducted. For example, the study by Shakir, Ariffin, & Abdulla (2014) synthesized and evaluated the antioxidant activities of certain derivatives, highlighting their potential utility in this field (Shakir, Ariffin, & Abdulla, 2014).
Biological Properties
The biological properties of compounds related to 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid have been examined. Grigan et al. (2000) explored the elastase-inhibiting properties of certain tert-butyl esters, which could have implications for future therapeutic applications (Grigan, Veinberg, Shestakova, Kaņepe, & Lukevics, 2000).
Photochemical Studies
The photochemistry of N-substituted salicylic acid amides, which involve compounds structurally related to 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid, has been investigated. This research can provide insights into the behavior of such compounds under specific light conditions, which is relevant for both environmental and pharmaceutical sciences (Pozdnyakov, Storozhok, Medyanik, Krekov, Borisenko, Krysin, Plyusnin, & Grivin, 2015).
Propiedades
IUPAC Name |
3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-5-8(11(14)15)10(13)9(6-7)12(2,3)4/h5-6,13H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFOUMKVNYDAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395730 | |
| Record name | 3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-2-hydroxy-5-methylbenzoic acid | |
CAS RN |
23050-96-6 | |
| Record name | 3-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23050-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-butyl-2-hydroxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-Butyl-5-methylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

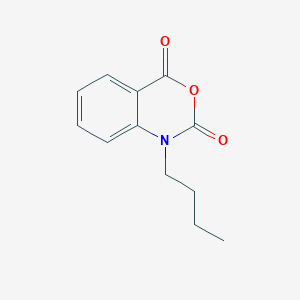

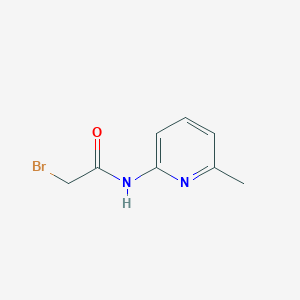

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)




![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)
